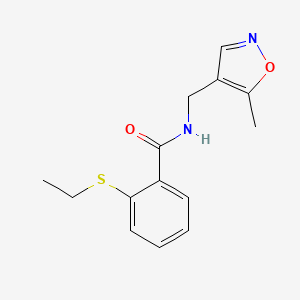
2-(Ethylthio)-N-((5-Methylisoxazol-4-yl)methyl)benzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide is an organic compound that features a benzamide core substituted with an ethylthio group and a 5-methylisoxazol-4-yl)methyl group
Wissenschaftliche Forschungsanwendungen
2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit antimicrobial properties, suggesting that their targets may be certain types of bacteria, fungi, and molds .
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interfere with the growth and reproduction of microorganisms .
Result of Action
Given its potential antimicrobial properties, it may result in the death of microorganisms or the inhibition of their growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the 5-methylisoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the ethylthio group:
Coupling of the 5-methylisoxazole ring with the benzamide core: This is usually done using coupling reagents such as carbodiimides under mild conditions to ensure the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The isoxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted isoxazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-methylisoxazol-3-yl)methanol: Shares the isoxazole ring but lacks the benzamide core.
1-(5-methylisoxazol-4-yl)ethan-1-ol: Similar isoxazole structure with different functional groups.
Uniqueness
2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide is unique due to the combination of the ethylthio group, the benzamide core, and the 5-methylisoxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-19-13-7-5-4-6-12(13)14(17)15-8-11-9-16-18-10(11)2/h4-7,9H,3,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVFQLRMVLKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
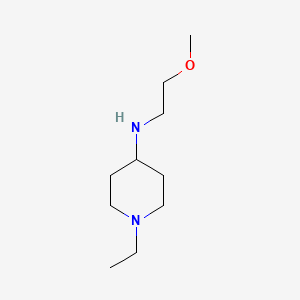
![5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508428.png)
![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)
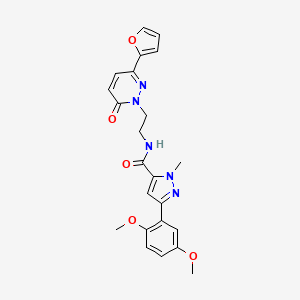
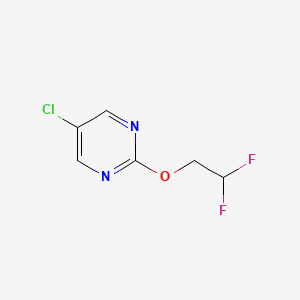
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,3-dichlorophenyl)methanone](/img/structure/B2508432.png)
![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)


![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)
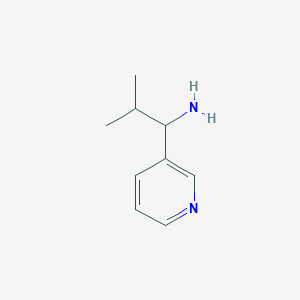
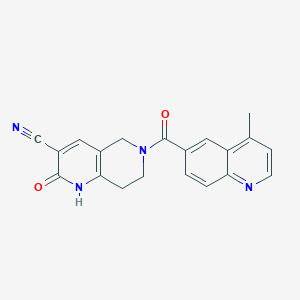
![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508446.png)
